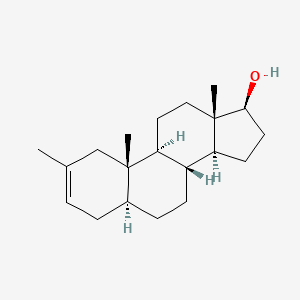

2-Methyl-5alpha-androst-2-en-17beta-ol

Description

Classification within Steroid Chemistry

Androstane (B1237026) Derivative Categorization

2-Methyl-5α-androst-2-en-17β-ol (B568816) is categorized as an androstane derivative. nih.gov The androstane family of steroids are C19 steroids, meaning they possess 19 carbon atoms in their fundamental structure. This family serves as the parent structure for all androgens, including testosterone (B1683101) and dihydrotestosterone (B1667394). The "5α" designation in its name refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at carbon 5 is oriented below the plane of the rings. This 5-alpha configuration is a key feature it shares with dihydrotestosterone. sigmaaldrich.com

Structural Relationship to Key Androgens

The structure of 2-Methyl-5α-androst-2-en-17β-ol is best understood by comparing it to the primary male androgen, testosterone, and its more potent metabolite, dihydrotestosterone (DHT).

Dihydrotestosterone (DHT): The base structure of 2-Methyl-5α-androst-2-en-17β-ol is most closely related to DHT (also known as 5α-androstan-17β-ol-3-one). sigmaaldrich.com Like DHT, it possesses the 5-alpha configuration. However, it differs significantly in the A-ring. Where DHT has a ketone (a carbon-oxygen double bond) at the 3rd carbon position, 2-Methyl-5α-androst-2-en-17β-ol has a double bond between the 2nd and 3rd carbons and a methyl group attached to the 2nd carbon.

Testosterone: Testosterone differs from DHT in that it has a double bond between the 4th and 5th carbons in the A-ring. The conversion of testosterone to DHT involves the reduction of this double bond. 2-Methyl-5α-androst-2-en-17β-ol, being a 5-alpha reduced steroid, is therefore a derivative of the DHT lineage rather than the testosterone lineage.

A closely related synthetic steroid, desoxymethyltestosterone (DMT), chemically known as 17α-methyl-5α-androst-2-en-17β-ol, shares the same A-ring structure but includes an additional methyl group at the 17-alpha position. wikipedia.orgwada-ama.org This C-17 alpha methylation is a common modification in synthetic steroids to increase oral bioavailability.

| Compound | A-Ring Structure | C-17 Modification | 5-alpha Reduced |

|---|---|---|---|

| Testosterone | Δ4 (double bond at C4-C5), 3-keto | 17β-hydroxyl | No |

| Dihydrotestosterone (DHT) | Saturated, 3-keto | 17β-hydroxyl | Yes |

| 2-Methyl-5α-androst-2-en-17β-ol | Δ2 (double bond at C2-C3), 2-methyl | 17β-hydroxyl | Yes |

| Desoxymethyltestosterone (DMT) | Δ2 (double bond at C2-C3) | 17β-hydroxyl, 17α-methyl | Yes |

Historical Context in Synthetic Steroid Chemistry

The development of synthetic steroids like 2-Methyl-5α-androst-2-en-17β-ol is part of a broader scientific movement that began in the mid-20th century. Following the first successful isolation and chemical synthesis of testosterone in 1935, a pivotal achievement that earned the Nobel Prize in Chemistry in 1939, the door was opened for the creation of novel, synthetic derivatives. swolverine.comwikipedia.org

The primary goal of this research was to create compounds that could separate the anabolic (muscle-building) properties of testosterone from its androgenic (masculinizing) effects. swolverine.com Researchers at pharmaceutical companies began systematically modifying the basic steroid structure to alter its activity. This era, from the 1950s onwards, saw the synthesis of hundreds of anabolic-androgenic steroids. swolverine.com

Structure

3D Structure

Properties

Molecular Formula |

C20H32O |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H32O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h4,14-18,21H,5-12H2,1-3H3/t14-,15+,16+,17+,18+,19+,20+/m1/s1 |

InChI Key |

DCIDDEVTJCPJAB-WDCLZLQXSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C1)C)C)O |

Canonical SMILES |

CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)O |

Origin of Product |

United States |

Chemical Synthesis Pathways and Derivatization Strategies of 2 Methyl 5α Androst 2 En 17β Ol

Precursor Compounds and Starting Materials

The construction of 2-Methyl-5α-androst-2-en-17β-ol (B568816) begins with readily available steroid precursors. The key intermediate, 5α-Androst-2-en-17-one, provides the foundational α,β-unsaturated ketone structure in the A-ring, which is essential for the subsequent introduction of the C-2 methyl group.

The direct precursor to the target compound is 5α-Androst-2-en-17-one. The synthetic challenge from this intermediate involves two primary transformations:

Conjugate addition of a methyl group: An alkylation reaction is required to introduce a methyl group at the C-2 position of the A-ring. This is typically achieved through a 1,4-conjugate addition to the α,β-unsaturated ketone system.

Stereoselective reduction of the 17-ketone: The ketone at the C-17 position must be reduced to a hydroxyl group with a specific β-orientation.

This pathway is favored as it builds upon a stable intermediate where the crucial C2-C3 double bond is already established.

Epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) serves as a common and effective starting material for the synthesis of 5α-Androst-2-en-17-one. researchgate.netwikipedia.org The process involves the dehydration of epiandrosterone by creating a leaving group at the C-3 position, followed by an elimination reaction to form the C2-C3 double bond. researchgate.net

A typical procedure involves two main steps:

Sulfonylation: The 3β-hydroxyl group of epiandrosterone is converted into a better leaving group, such as a tosylate (p-toluenesulfonate) or a besylate (benzenesulfonate). This is often achieved by reacting epiandrosterone with p-toluenesulfonyl chloride or benzenesulfonyl chloride in the presence of a base like pyridine. gychbjb.commasterorganicchemistry.com

Elimination: The resulting sulfonate ester undergoes a β-elimination reaction upon heating in the presence of a base catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) or a monomethylpyridine solvent, to yield 5α-Androst-2-en-17-one. gychbjb.comgoogle.com This elimination reaction preferentially forms the more stable Δ²-olefin over the Δ³ isomer. researchgate.net

Research has optimized the conditions for this synthesis, achieving high yields. gychbjb.com

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 70 °C |

| Reaction Time | 60 min |

| Catalyst | 4-dimethylaminopyridine (DMAP) |

| Overall Yield | 92.2% |

Reaction Mechanisms in Steroid Synthesis

The introduction of alkyl groups and the modification of functional groups in the steroid nucleus rely on well-established reaction mechanisms. The choice of mechanism is critical for achieving the desired regioselectivity and stereoselectivity.

Grignard reagents (R-Mg-X) are potent nucleophiles widely used in organic synthesis to form carbon-carbon bonds via 1,2-addition to carbonyl groups. organic-chemistry.orgmasterorganicchemistry.com In steroid chemistry, the reaction of a Grignard reagent, such as methylmagnesium bromide, with a 17-keto steroid results in the formation of a tertiary alcohol. rsc.org The nucleophilic attack predominantly occurs from the less sterically hindered α-face of the steroid, leading to the formation of a 17α-methyl-17β-hydroxy compound. rsc.org

While this reaction is a cornerstone of steroid alkylation at the C-17 position, it is not the mechanism used to introduce the methyl group at the C-2 position in the target compound. A Grignard reagent would preferentially attack the C-17 ketone of the 5α-Androst-2-en-17-one precursor via a 1,2-addition rather than undergoing the required 1,4-conjugate addition to the A-ring enone system. masterorganicchemistry.com

To achieve methylation at the C-2 position of the 5α-Androst-2-en-17-one enone system, a 1,4-conjugate addition mechanism is required. This regioselectivity is characteristic of "softer" nucleophiles compared to the "hard" Grignard reagents.

Organocuprate (Gilman) Reagents: Lithium dimethylcuprate, (CH₃)₂CuLi, known as a Gilman reagent, is the archetypal reagent for this transformation. masterorganicchemistry.com Unlike Grignard reagents, organocuprates preferentially undergo 1,4-addition to α,β-unsaturated ketones. youtube.com The mechanism involves the nucleophilic attack of the methyl group at the β-carbon (C-2) of the enone, leading to the formation of a transient enolate intermediate. Subsequent protonation of this enolate during aqueous workup yields the 2α-methyl-17-ketone product. The stereochemistry of the addition typically results in the methyl group adopting the sterically favored equatorial (α) position.

Other alkylation methods, such as the thioalkylation of zinc dienolates, have also been explored for achieving α-alkylation of steroidal ketones. researchgate.net

Stereoselective Synthesis Methodologies

Controlling the stereochemistry at multiple chiral centers is a fundamental challenge in steroid synthesis. nih.govlibretexts.org For 2-Methyl-5α-androst-2-en-17β-ol, the stereochemistry of the steroid backbone is established by the starting material, while the configuration of the C-17 hydroxyl group is determined by a stereoselective reduction step.

The inherent stereochemistry of the 5α-androstane skeleton of epiandrosterone, featuring trans-fused rings, is maintained throughout the synthesis of the 5α-Androst-2-en-17-one intermediate. wikipedia.org The final and critical stereochemical step is the reduction of the 17-keto group.

The reduction of 17-keto steroids can be accomplished using various reducing agents, with the stereochemical outcome depending on the reagent and reaction conditions. For the synthesis of the target compound, the desired product is the 17β-ol, where the hydroxyl group is in the equatorial position. This is the thermodynamically more stable epimer. Reduction of 5α-androst-2-ene-17-one with sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) has been shown to proceed stereospecifically, yielding the 17β-hydroxy-5α-androst-2-ene product. researchgate.netresearchgate.net This high stereoselectivity is attributed to the hydride attacking from the less hindered α-face of the D-ring.

| Transformation Step | Reaction Type | Typical Reagent | Key Outcome |

|---|---|---|---|

| Epiandrosterone → 5α-Androst-2-en-17-one | Sulfonylation & Elimination | 1. TsCl/Pyridine 2. DMAP, heat | Formation of C2=C3 double bond |

| 5α-Androst-2-en-17-one → 2α-Methyl-5α-androstan-17-one | Conjugate Addition (Methylation) | (CH₃)₂CuLi (Gilman Reagent) | Regioselective C-2 methylation |

| 2α-Methyl-5α-androstan-17-one → 2-Methyl-5α-androst-2-en-17β-ol | Ketone Reduction | NaBH₄ in Methanol | Stereoselective formation of 17β-ol |

Control of C-17 Configuration

Achieving the correct stereochemistry at the C-17 position is crucial for the biological function of androstane (B1237026) steroids. The desired 17β-hydroxyl group is typically installed by the stereoselective reduction of a 17-keto precursor, such as 2-methyl-5α-androst-2-en-17-one. The choice of reducing agent is critical in directing the hydride attack to the α-face of the steroid nucleus, resulting in the β-orientation of the alcohol.

The reduction of 17-oxosteroids to 17β-hydroxysteroids is a key transformation in the synthesis of many steroidal drugs. nih.gov While enzymatic reductions using specific yeast strains like Zygowilliopsis sp. can provide high yields and excellent diastereomeric excess (>99%) for this conversion on related androstane skeletons, chemical methods are also widely employed. nih.gov

For chemical synthesis, hydride reagents are commonly used. The stereochemical outcome is influenced by the steric hindrance posed by the angular methyl group at C-18. Reagents like sodium borohydride (NaBH₄) can stereospecifically reduce a 17-ketone to the corresponding 17β-alcohol. researchgate.net The hydride approaches from the less hindered α-face, leading to the formation of the desired β-alcohol. In a synthesis starting from epiandrosterone, the intermediate 5α-androst-2-en-17-one was reduced with NaBH₄ in methanol to stereospecifically yield 17β-hydroxy-5α-androst-2-ene. researchgate.net

The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are enzymes that play a significant role in regulating steroid hormones by catalyzing the reduction of 17-ketosteroids to 17β-hydroxysteroids. nih.gov This biocatalytic approach highlights the biological importance of the 17β-hydroxy configuration.

Table 1: Reagents for Stereoselective Reduction of 17-Ketoandrostanes

| Reagent/Method | Typical Product | Stereoselectivity | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 17β-ol | High (α-face attack) | researchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | 17β-ol | Generally high | researchgate.net |

| Zygowilliopsis sp. WY7905 | 17β-ol | >99% de | nih.gov |

| 17β-HSD Enzymes | 17β-ol | High (biological) | nih.govnih.gov |

Chemical Derivatization for Research Applications

Derivatization of the parent steroid molecule is a common strategy to modulate its physicochemical properties and to study its structure-activity relationships (SAR). core.ac.uk Modifications can alter a compound's solubility, stability, and interaction with biological targets. ontosight.ai

Esterification of the 17β-hydroxyl group is a frequently used derivatization technique for anabolic steroids. mdpi.com This modification converts the hydroxyl group into an ester, which can significantly alter the compound's pharmacokinetic profile. For research, this allows for the development of long-acting pro-drugs, which are cleaved in vivo to release the active parent hormone. mdpi.com

The reaction typically involves treating the steroid with an acid anhydride (B1165640) or acid chloride in the presence of a base. google.com For example, drostanolone (B1670957) is converted to its enanthate ester prodrug (2α-methyl-5α-androstan-17β-ol-3-one-17β-heptanoate) by reaction with heptanoic acid. mdpi.com This esterification significantly increases the half-life of the compound after administration. mdpi.com A general process for esterifying 17β-hydroxy steroids involves using a lower alkanoic acid anhydride with a tertiary amine and a catalyst like 4-dimethylaminopyridine, which can result in nearly quantitative yields. google.com

Table 2: Examples of Ester Derivatives of Androstane Steroids

| Parent Steroid | Ester Moiety | Purpose of Derivatization | Reference |

|---|---|---|---|

| Drostanolone | Propionate | Treatment of breast cancer | mdpi.com |

| Drostanolone | Enanthate (Heptanoate) | Increase biological half-life | mdpi.com |

| 17α-Ethynyl-4-estrene-3β,17β-diol | Diacetate | Chemical synthesis intermediate | google.com |

Beyond esterification, other functional groups on the steroid nucleus can be modified to probe biological activity. For 2-Methyl-5α-androst-2-en-17β-ol, modifications could theoretically target the A-ring, including the 2-methyl group or the C2-C3 double bond.

Structural modifications of the A-ring of steroids are known to provide potent and structurally simple inhibitors for enzymes like aromatase. core.ac.uk While specific modifications to 2-Methyl-5α-androst-2-en-17β-ol are not widely reported, general principles of steroid chemistry allow for speculation on potential derivatizations for research. For instance, the introduction of different alkyl groups at the C-2 position or alterations to the double bond could influence receptor binding and metabolic stability. magtechjournal.comresearchgate.net The ability of steroid hormones to interact with protein molecules is highly dependent on their conformation, which can be altered by the introduction of various functional groups. nih.gov

Research into A-ring modified steroids has shown that even subtle changes, such as the stereochemistry of a methyl group, can significantly impact biological activity. nih.gov The introduction of halogens, phosphate (B84403) esters, or additional aromatic rings are other strategies used to create novel steroid derivatives with unique properties for research. nih.gov

Molecular Mechanisms of Action and Structure Activity Relationships for 2 Methyl 5α Androst 2 En 17β Ol

Androgen Receptor Binding Affinity and Specificity

For 2-Methyl-5α-androst-2-en-17β-ol (B568816), the 17β-hydroxyl group is crucial for forming a hydrogen bond with specific amino acid residues in the AR's LBP, a critical anchor for receptor activation. The introduction of a methyl group at the C-2 position and a double bond between C-2 and C-3 in the A-ring alters the electronic and steric profile of this region compared to saturated androgens like DHT. wikipedia.org Substitutions at the C-2 position, such as a methyl group, can enhance metabolic stability. wikipedia.org The planarity introduced by the C-2 double bond may also influence how the A-ring orients within the hydrophobic pocket of the receptor. nih.gov

The binding of a ligand to the androgen receptor induces a critical conformational change in the receptor protein. This change is essential for the subsequent steps in androgen action, including the dissociation of heat shock proteins, receptor dimerization, nuclear translocation, and binding to androgen response elements (AREs) on DNA.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the molecular properties that govern their biological effects.

Predictive QSAR models for androgenic and anabolic activity are typically developed using a dataset of steroids with known biological activities. These models employ various molecular descriptors that quantify different aspects of the molecules' structures. For anabolic-androgenic steroids, these models have been developed for various classes, including testosterone (B1683101) and dihydrotestosterone (B1667394) analogues. researchgate.net The goal of these models is often to predict the anabolic to androgenic ratio, aiming to design compounds with enhanced muscle-building properties and reduced androgenic side effects. uomustansiriyah.edu.iq

While a specific QSAR model for 2-Methyl-5α-androst-2-en-17β-ol has not been detailed in the literature, its activity could be predicted using existing models for A-ring modified androgens. The accuracy of such predictions would depend on the diversity of the training set of the model and whether it includes compounds with similar structural features.

QSAR studies on anabolic-androgenic steroids have identified several key molecular descriptors that are crucial for predicting their activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Table 1: Key Molecular Descriptors in QSAR Models for Androgenic Steroids

| Descriptor Category | Specific Descriptors | Relevance to Androgenic Activity |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions with the receptor and reactivity. |

| Steric/Topological | Molecular volume, Surface area, Shape indices | Determine the fit of the ligand within the receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Governs the transport of the steroid and its hydrophobic interactions with the receptor. |

These descriptors help to quantify the structural features that contribute to the binding affinity and efficacy of a steroid at the androgen receptor.

Molecular Shape: The rigid, polycyclic structure of the androstane (B1237026) nucleus provides the fundamental framework for androgen receptor binding. The introduction of a 2-methyl group adds steric bulk to the A-ring, which could either enhance or hinder binding depending on the specific contours of the receptor's binding pocket in that region. The Δ²-double bond introduces a degree of planarity to the A-ring, which can be a favorable characteristic for binding to the aromatase enzyme, though its impact on androgen receptor binding is less straightforward. nih.gov

Hydrophobicity: The largely nonpolar carbon skeleton of steroids makes them hydrophobic, facilitating their passage through cell membranes and their interaction with the hydrophobic interior of the androgen receptor's ligand-binding pocket. The addition of a methyl group generally increases the hydrophobicity of a molecule, which could potentially enhance its binding affinity through stronger hydrophobic interactions with the receptor.

Electronic Properties: The electronic properties of the steroid, such as the distribution of partial charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), play a role in the electrostatic interactions with the receptor. The double bond in the A-ring of 2-Methyl-5α-androst-2-en-17β-ol alters the electron density in this region compared to a saturated A-ring, which could influence its interaction with polar residues within the binding pocket. QSAR studies on other series of anabolic steroids have shown that electronic properties are significantly related to their biological activities. nih.gov

Theoretical Studies of Steroid-Receptor Dynamics

The interaction of any steroid with its receptor is a dynamic process governed by the principles of molecular recognition, involving a complex interplay of electrostatic interactions, hydrogen bonding, and hydrophobic effects. Theoretical studies, including computational docking and molecular dynamics simulations, are invaluable tools for dissecting these interactions at an atomic level.

Computational Docking and Molecular Dynamics Simulations

In the absence of specific studies on 2-Methyl-5α-androst-2-en-17β-ol, we can infer its binding mode from the extensive research conducted on other androgens. Computational docking simulations of various steroidal and non-steroidal ligands with the AR have elucidated the key features of the ligand-binding pocket (LBP). These studies consistently show that the steroid scaffold orients itself in a specific manner within the hydrophobic LBP of the AR.

Molecular dynamics (MD) simulations provide a temporal dimension to the static picture offered by docking, allowing researchers to observe the conformational changes in both the ligand and the receptor upon binding. For the AR, MD simulations have been instrumental in understanding the allosteric regulation of the receptor's activation function 2 (AF-2) domain by different ligands. The binding of an agonist, such as DHT, is known to stabilize a conformation of the AF-2 that is conducive to the recruitment of coactivator proteins, a critical step in initiating gene transcription.

Table 1: Postulated Key Interactions of 2-Methyl-5α-androst-2-en-17β-ol with the Androgen Receptor (Inferred from Related Androgens)

| Ligand Moiety | Potential Interacting Residues in AR | Type of Interaction |

| 17β-hydroxyl group | Asp731, Asn705 | Hydrogen Bonding |

| A-ring (general) | Hydrophobic pocket residues | Van der Waals forces |

| 2-methyl group | Nonpolar residues near A-ring | Enhanced hydrophobic interactions |

This table is interactive. Click on the headers to sort the data.

Elucidation of Active Site Characteristics

The active site, or LBP, of the androgen receptor is a well-characterized hydrophobic cavity. Its architecture is crucial for accommodating the steroidal structure of androgens. Key features of the LBP that are relevant to the binding of 2-Methyl-5α-androst-2-en-17β-ol include:

Hydrogen Bond Donors and Acceptors: Specific residues at one end of the LBP form critical hydrogen bonds with the 17β-hydroxyl group of androgens. This interaction is a primary determinant of binding and activation.

Hydrophobic Core: The majority of the LBP is lined with nonpolar amino acid residues, creating a greasy environment that favorably interacts with the carbon skeleton of the steroid.

The introduction of a methyl group at the 2-position of the androstane nucleus, as seen in 2-Methyl-5α-androst-2-en-17β-ol, would likely necessitate minor conformational adjustments within the LBP to accommodate this additional bulk. The flexibility of certain side chains within the active site allows for an "induced fit" mechanism, where the receptor can adapt to the specific shape of the ligand. The Δ²-double bond would also influence the A-ring conformation, potentially leading to a slightly different set of contacts with the surrounding residues compared to saturated androgens like DHT.

Table 2: Key Androgen Receptor Ligand-Binding Pocket Residues and Their Postulated Role in Binding 2-Methyl-5α-androst-2-en-17β-ol

| Residue | Location in AR | Postulated Role |

| Arginine 752 | Helix 5 | Hydrogen bonding with the A-ring keto group (absent in this compound, potentially altering interactions) |

| Glutamine 711 | Helix 3 | Stabilization of the A/B ring region |

| Asparagine 705 | Loop between Helix 1 and 2 | Key hydrogen bond with the 17β-hydroxyl group |

| Threonine 877 | Helix 11 | Hydrogen bonding and stabilization of the D-ring |

This table is interactive. You can filter the data by entering keywords in the search box below.

Advanced Analytical Methodologies for Research on 2 Methyl 5α Androst 2 En 17β Ol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of 2-Methyl-5α-androst-2-en-17β-ol (B568816). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information on the molecular structure and are foundational for its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of steroids. For 2-Methyl-5α-androst-2-en-17β-ol, ¹H and ¹³C NMR are used to confirm the carbon skeleton, the position of the double bond, the methyl group at the C-2 position, and the stereochemistry of the molecule.

In a study focused on identifying metabolites of the related compound 5α-androst-2-en-17-one, NMR analysis was crucial for the definitive identification of hydroxylated and dihydroxylated metabolites after their isolation from urine samples by high-performance liquid chromatography (HPLC). nih.gov The chemical shifts and coupling constants of the protons provide information about their spatial relationships, allowing for the assignment of the steroid's complex structure. For 2-Methyl-5α-androst-2-en-17β-ol, characteristic signals would include those for the olefinic proton at C-3, the methyl protons at C-2, C-18, and C-19, and the proton at C-17 adjacent to the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-5α-androst-2-en-17β-ol This table is illustrative, based on typical values for similar steroid structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C18-H₃ | ~0.75 | s |

| C19-H₃ | ~0.80 | s |

| C2-CH₃ | ~1.65 | s |

| C17-H | ~3.60 | t |

| C3-H | ~5.40 | m |

s = singlet, t = triplet, m = multiplet

Mass spectrometry is a cornerstone analytical technique for the detection and identification of steroids due to its exceptional sensitivity and specificity. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. The fragmentation pattern of a molecule upon ionization serves as a molecular fingerprint, aiding in its structural identification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like steroids. nih.gov For compounds with polar functional groups, such as the hydroxyl group in 2-Methyl-5α-androst-2-en-17β-ol, a derivatization step is often required to increase volatility and improve chromatographic performance. researchgate.net Trimethylsilyl (B98337) (TMS) ether derivatives are commonly prepared for this purpose.

In the context of doping control, GC-MS methods are routinely employed to identify metabolites of synthetic steroids. nih.gov The analysis of 5α-androst-2-en-17-one, a compound structurally similar to 2-Methyl-5α-androst-2-en-17β-ol, has been well-documented using GC-MS for identifying its primary urinary metabolites. nih.gov A study also developed a specific method combining headspace solid-phase microextraction (SPME) with GC-MS for the analysis of 5α-androst-2-en-17β-ol and its 17-keto analogue. nih.gov

The electron ionization (EI) mass spectrum of derivatized 2-Methyl-5α-androst-2-en-17β-ol would be expected to show a molecular ion peak corresponding to the TMS-derivative, along with characteristic fragment ions resulting from the cleavage of the steroid rings.

Table 2: Expected Characteristic GC-MS Fragments for the TMS-Derivative of 2-Methyl-5α-androst-2-en-17β-ol Based on typical fragmentation patterns of methylated androstane (B1237026) steroids.

| m/z | Interpretation |

| 360 | [M]⁺ (Molecular ion of TMS derivative) |

| 345 | [M-CH₃]⁺ |

| 270 | [M-TMSOH]⁺ |

| 143 | Characteristic fragment of TMS-derivatized D-ring |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for quantifying multiple steroids in complex biological matrices like plasma and hair. protocols.ionih.gov This technique offers high sensitivity and specificity without the need for derivatization, which is often a prerequisite for GC-MS analysis. nih.gov

The LC system separates the compound of interest from other components in the sample before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺), fragmenting it, and then detecting one or more specific product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves detection limits. nih.gov While some steroids can be challenging to ionize effectively using common techniques like electrospray ionization (ESI), LC-MS/MS remains a powerful tool for steroid profiling. nih.govnih.gov

Table 3: Illustrative LC-MS/MS Parameters for Steroid Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 150 x 3 mm, 2.6 µm) protocols.io |

| Mobile Phase | Gradient elution with methanol (B129727) and water (containing 0.1% formic acid) protocols.io |

| Flow Rate | 0.4 - 0.6 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 289.2 |

| Product Ions | Specific fragments resulting from collision-induced dissociation |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

High-resolution/high-accuracy mass spectrometry (HRMS) provides highly precise mass measurements, enabling the determination of a compound's elemental formula. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. In a study on the metabolism of 5α-androst-2-en-17-one, HRMS was used in combination with isotope ratio mass spectrometry to characterize more than 15 different metabolites. nih.govscispace.com This approach provides a high degree of confidence in the identification of novel or unexpected metabolites, which is particularly valuable in metabolism studies and doping control analysis. nih.gov

Mass Spectrometry (MS) for Compound Identification and Quantitation

Chromatographic Separation Techniques

Chromatography is essential for isolating 2-Methyl-5α-androst-2-en-17β-ol and its derivatives from complex biological or chemical mixtures prior to detection. The choice of chromatographic technique depends on the properties of the analyte and the matrix.

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation of steroids. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the two phases. Method development can be challenging, as seen in studies where certain steroid metabolites exhibited chromatographic issues that hampered routine analysis. nih.gov The complete separation of steroid isomers, which often have very similar physical properties, can be particularly difficult and may require specialized columns, such as those with carbazole-based polymeric phases. nih.gov

Gas chromatography (GC), as discussed in the context of GC-MS, is also a powerful separation technique for steroids, typically after conversion to more volatile derivatives. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Table 4: Overview of Chromatographic Techniques for Steroid Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Key Application |

| Reversed-Phase HPLC | C18 silica | Water/Methanol or Acetonitrile gradient | Separation of steroids and their metabolites from biological fluids nih.gov |

| Normal-Phase HPLC | Silica | Nonpolar solvents (e.g., hexane/isopropanol) | Separation of isomers nih.gov |

| Gas Chromatography (GC) | Phenyl methyl polysiloxane | Helium or Hydrogen | Separation of derivatized, volatile steroids prior to MS detection nih.gov |

Optimizing Chromatography for Isomeric Separation

The separation of 2-methyl-5α-androst-2-en-17β-ol from its isomers is a significant analytical challenge due to their similar physicochemical properties. Effective chromatographic separation is fundamental for unambiguous identification and quantification. Both gas chromatography (GC) and liquid chromatography (LC) are employed, often coupled with mass spectrometry (MS).

For GC analysis, derivatization is a critical step to improve the volatility and thermal stability of the steroid, as well as to enhance chromatographic resolution. The formation of trimethylsilyl (TMS) ethers is a common strategy. The separation of closely related isomers, such as the 5α- and 5β-isomers of methylandrostanediol, has been achieved using GC-MS with specific capillary columns like HP-1 or HP-5, which offer different selectivities. The choice of the stationary phase is paramount; phases with different polarities can exploit subtle differences in the molecular shape and polarity of the isomers, leading to better separation.

In high-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), the focus is on the selection of the column and mobile phase composition. Reversed-phase columns (e.g., C18, C8) are commonly used. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of multiple steroid isomers in a single run. The optimization of the gradient profile, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) acetate), is crucial for enhancing resolution and peak shape.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Derivatization | Typically required (e.g., TMS ethers) to increase volatility. | Generally not required. |

| Stationary Phase | Non-polar (e.g., HP-5MS) or mid-polar phases. | Reversed-phase (e.g., C18) is common. |

| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen). | A mixture of aqueous and organic solvents (e.g., water and acetonitrile). |

| Optimization | Temperature programming, column choice, carrier gas flow rate. | Gradient elution profile, mobile phase additives, column chemistry. |

Matrix Effects in Complex Biological Samples

When analyzing biological samples such as urine or plasma, endogenous components of the matrix can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. These effects can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. For steroids like 2-methyl-5α-androst-2-en-17β-ol, which are often present at low concentrations, mitigating matrix effects is essential.

Comprehensive sample preparation is the primary strategy to minimize matrix effects. This often involves a combination of techniques, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). SPE, in particular, offers a high degree of selectivity and cleanup by using specific sorbents that retain the analyte while allowing interfering compounds to be washed away.

The "dilute-and-shoot" method, while faster, is generally not suitable for trace-level steroid analysis due to significant matrix effects. The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated analogs of the target steroid, is a powerful approach to compensate for matrix effects. Since the SIL-IS co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.

Method Validation in Analytical Research

For any analytical method to be considered reliable for research or routine analysis, it must undergo a thorough validation process to demonstrate its fitness for purpose. This involves evaluating several key performance characteristics.

Specificity and Sensitivity Determinations

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including isomers, metabolites, or matrix components. In the context of 2-methyl-5α-androst-2-en-17β-ol, this is demonstrated by achieving baseline chromatographic separation from its isomers and showing no significant interference peaks at the analyte's retention time in blank matrix samples. High-resolution mass spectrometry (HRMS) can further enhance specificity by providing accurate mass measurements, which helps to distinguish the analyte from isobaric interferences.

Sensitivity is defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For synthetic steroids, which are often analyzed at trace levels, achieving low LOD and LOQ values (typically in the low ng/mL or pg/mL range) is a primary goal of method development.

| Validation Parameter | Description | Typical Goal for Steroid Analysis |

| Specificity | Ability to measure the analyte unequivocally in the presence of other compounds. | Baseline separation from isomers; no interference at the analyte's retention time. |

| LOD | Lowest analyte concentration that can be reliably detected. | pg/mL to low ng/mL range. |

| LOQ | Lowest analyte concentration that can be accurately and precisely quantified. | pg/mL to low ng/mL range. |

Reference Material Characterization

The availability of high-purity, well-characterized reference materials is a prerequisite for the accurate identification and quantification of chemical compounds. A reference material for 2-methyl-5α-androst-2-en-17β-ol must be rigorously characterized to confirm its identity and purity.

The characterization process involves a suite of orthogonal analytical techniques to provide a comprehensive profile of the material. This typically includes:

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact molecular structure, including the stereochemistry and position of the methyl group and double bond. This is one of the most powerful techniques for structural confirmation.

Chromatographic Purity: Techniques like HPLC and GC are used to assess the purity of the material by detecting and quantifying any impurities. Purity is often determined using a mass balance approach, accounting for chromatographic purity, water content (by Karl Fischer titration), residual solvents (by headspace GC), and inorganic content.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

The certified purity value assigned to the reference material is crucial for preparing accurate calibrators and quality control samples, which in turn ensures the accuracy of all subsequent measurements made using that analytical method.

Future Directions in 2 Methyl 5α Androst 2 En 17β Ol Research

Computational Design of Novel Androstane (B1237026) Derivatives

The future of designing novel androstane derivatives is increasingly reliant on computational, or in silico, methods. These approaches accelerate the discovery process by predicting the properties and potential biological activities of new compounds before they are synthesized. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore generation are central to this effort. nih.govniscpr.res.in

QSAR studies establish a mathematical correlation between the chemical structure of androstane derivatives and their biological activities. imedpub.com By analyzing various physicochemical parameters, researchers can build predictive models. niscpr.res.in For instance, QSAR models have been successfully developed for androstene derivatives to predict their anticancer activity, showing significant correlations and good predictive performance. nih.gov These models can be invaluable for screening new designs of androstane derivatives, including modifications to the 2-Methyl-5α-androst-2-en-17β-ol (B568816) backbone, for desired biological effects. niscpr.res.in

Molecular docking simulations provide insights into how androstane derivatives might interact with specific protein targets, such as hormone receptors or enzymes. researchgate.netnih.gov These simulations can predict the binding affinity and orientation of a ligand within a protein's active site, guiding the design of more potent and selective molecules. researchgate.netnih.gov For example, docking studies on androstane heterocycle compounds have helped identify potential antitumor agents by showing favorable binding to molecular targets like JAK2 and tubulin. tandfonline.com Similarly, in silico analysis of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) helps in the early-stage selection of candidates with drug-like characteristics. nih.gov

| Computational Technique | Application in Androstane Research | Key Findings/Potential |

| QSAR | Predicting anticancer and anti-inflammatory activity of androstene derivatives. imedpub.comnih.gov | Development of models with high correlation (r²) and predictive (q²) values, guiding the synthesis of potent compounds. nih.gov |

| Molecular Docking | Simulating the binding of androstane derivatives to protein targets like the androgen receptor and CYP51. researchgate.netresearchgate.net | Identification of key interactions and prediction of binding scores, aiding in the design of potential inhibitors for cancer therapy. researchgate.nettandfonline.com |

| Pharmacophore Modeling | Identifying essential 3D structural features for interaction with a specific protein target, such as the Constitutive Androstane Receptor (CAR). nih.gov | Used for virtual screening of drug databases to identify novel activators or modulators of key receptors. nih.gov |

| ADMET Prediction | In silico analysis of absorption, distribution, metabolism, excretion, and toxicity properties of modified androstanes. nih.govovid.com | Early identification of derivatives with favorable pharmacokinetic profiles, reducing late-stage failures in drug development. ovid.com |

Advanced Spectroscopic Techniques for Detailed Structural Analysis

A precise understanding of the three-dimensional structure of 2-Methyl-5α-androst-2-en-17β-ol and its novel derivatives is fundamental. Future research will leverage advanced spectroscopic and analytical techniques to provide detailed structural characterization.

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying androstane metabolites and derivatives. researchgate.net Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that act as fingerprints for specific steroid cores. researchgate.net Future studies will focus on elucidating the mass spectral fragmentation of novel derivatives to identify their structures confidently. High-resolution mass spectrometry can further substantiate proposed fragment ions, providing unambiguous elemental compositions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D and 2D NMR studies are indispensable for confirming the stereochemistry of newly synthesized androstane derivatives. researchgate.net Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the spatial proximity of protons, confirming stereochemical assignments, for example, at the C-7 position in modified androstanes. researchgate.net

| Technique | Application for Androstane Analysis | Information Gained |

| GC-MS | Identification of androstane isomers and metabolites. researchgate.net | Provides retention time and a mass spectrum with characteristic fragment ions (e.g., m/z 143) for structural elucidation. researchgate.netresearchgate.net |

| High-Resolution MS | Accurate mass measurement of parent and fragment ions. researchgate.net | Substantiates proposed elemental compositions of fragments, increasing confidence in structural assignments. researchgate.net |

| NMR Spectroscopy | Determination of constitution and stereochemistry. researchgate.net | 1H and 13C chemical shifts, coupling constants, and 2D correlations (COSY, HSQC, HMBC, NOESY) define the complete molecular structure. researchgate.net |

| X-ray Crystallography | Definitive 3D molecular structure determination in the solid state. iucr.org | Precise bond lengths, bond angles, torsional angles, and intermolecular interactions like hydrogen bonding. iucr.orgtaylorfrancis.com |

Development of Innovative Synthetic Routes

The synthesis of complex steroid molecules like 2-Methyl-5α-androst-2-en-17β-ol is a significant challenge. Future research will focus on developing more efficient, selective, and sustainable synthetic methods.

One established route to the core structure of this compound involves starting from epiandrosterone (B191177). researchgate.net A common strategy is the synthesis of 5α-androst-2-en-17-one, a direct precursor, via the sulfonylation of a 3-hydroxy-5α-androstane followed by an elimination reaction. gychbjb.comgoogle.com The resulting 17-keto group can then be reduced to the desired 17β-hydroxyl group. A similar pathway has been used to synthesize 17α-amino-5α-androst-2-ene, demonstrating the versatility of the Δ²-androstene core. researchgate.net

Future innovations will likely involve:

Transition-Metal Catalysis: Methods like palladium-catalyzed aminocarbonylation and other cross-coupling reactions are being used to introduce novel functional groups onto the steroid skeleton, which was previously difficult. researchgate.net

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high regio- and stereo-selectivity of biocatalysis. researchgate.net Enzymes can be used to perform specific transformations, such as hydroxylations at challenging positions, on a chemically synthesized intermediate. researchgate.netrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, efficiency, and scalability. rsc.org Implementing flow biocatalysis for steroid synthesis has been shown to increase space-time yield by an order of magnitude compared to batch synthesis. rsc.org

| Synthetic Approach | Description | Relevance to Androstane Synthesis |

| Classical Elimination | Synthesis of the Δ²-double bond from a 3-hydroxy precursor (e.g., epiandrosterone) via a tosylate intermediate and subsequent base-catalyzed elimination. researchgate.netgychbjb.comgoogle.com | A direct and proven method for creating the 5α-androst-2-ene core structure. gychbjb.com |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Palladium, Nickel) to perform reactions like cross-coupling, cycloadditions, and carbonylations on the steroid nucleus. researchgate.netnih.gov | Enables the synthesis of previously inaccessible derivatives with novel substitutions and functionalities. researchgate.net |

| Biocatalysis/Chemoenzymatic | Employs enzymes (whole cells or isolated) to perform highly selective reactions, such as hydroxylations or reductions, often in cascade processes. researchgate.netrsc.org | Offers a sustainable and highly specific method for producing complex steroids and their metabolites. rsc.orgnih.gov |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a flask, allowing for precise control and higher throughput. rsc.org | Can significantly improve the yield and efficiency of biocatalytic and chemical synthesis of androstane derivatives. rsc.org |

Exploration of New Enzymatic Pathways in Steroid Biochemistry

The biological activity and metabolism of androstane derivatives are governed by a complex network of enzymes. ijpcbs.com Future research will delve deeper into these enzymatic pathways to understand how compounds like 2-Methyl-5α-androst-2-en-17β-ol are processed in the body and to harness these enzymes for biotechnological applications.

The primary enzymes involved in steroid metabolism belong to the cytochrome P450 (CYP) superfamily and the hydroxysteroid dehydrogenase (HSD) family. oup.comnih.gov CYPs are responsible for a wide range of oxidative reactions, including hydroxylations, which are critical for both the synthesis and breakdown of steroids. ijpcbs.comdiva-portal.org The expression of many of these drug-metabolizing enzymes is regulated by nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.govfrontiersin.org

Key future research directions include:

Metabolite Identification: Investigating the metabolism of 2-Methyl-5α-androst-2-en-17β-ol using in vitro systems with human liver microsomes or specific CYP enzymes to identify its hydroxylated and other metabolites. fu-berlin.de

Enzyme Engineering: Modifying the structure of steroid-metabolizing enzymes through directed evolution or rational design to create biocatalysts with novel activities or improved efficiency for synthetic applications. researchgate.net

Pathway Elucidation: Mapping the complete metabolic fate of novel androstane derivatives to understand their pharmacokinetics and potential interactions with other pathways. clinicalgate.com The production of steroid hormones begins with the conversion of cholesterol into pregnenolone, a reaction catalyzed by the enzyme cytochrome P450scc (CYP11A1), which is the rate-limiting step in steroidogenesis. numberanalytics.com Subsequent steps are carried out by various enzymes, including multiple isoforms of 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which are critical for the synthesis of all active steroid hormones. oup.comnih.gov

| Enzyme Family/Regulator | Function in Steroid Biochemistry | Future Research Focus |

| Cytochrome P450 (CYP) | Catalyze oxidative metabolism (e.g., hydroxylation) of endogenous steroids and xenobiotics. ijpcbs.comnih.gov Key enzymes include CYP3A4, CYP7B1, and aromatase (CYP19A1). ijpcbs.comdiva-portal.org | Identifying specific CYPs that metabolize 2-Methyl-5α-androst-2-en-17β-ol; engineering P450s for selective steroid synthesis. researchgate.net |

| Hydroxysteroid Dehydrogenases (HSDs) | Interconvert hydroxyl and keto groups on the steroid nucleus (e.g., 3β-HSD, 17β-HSD). oup.comclinicalgate.com | Characterizing the substrate specificity of HSD isoforms for novel androstane derivatives. oup.com |

| Constitutive Androstane Receptor (CAR) | A nuclear receptor that regulates the expression of genes involved in drug and xenobiotic metabolism, including CYPs. nih.govfrontiersin.org | Investigating whether 2-Methyl-5α-androst-2-en-17β-ol or its derivatives can act as ligands for CAR, thereby influencing drug metabolism. nih.gov |

| Biocatalytic Cascades | Using multiple enzymes, often within a single engineered microorganism, to perform sequential reactions for steroid synthesis. rsc.org | Developing single-cell biocatalysts for the efficient and sustainable production of complex androstane derivatives from simple precursors. rsc.org |

Q & A

Basic Research Questions

Q. How is 2-Methyl-5α-androst-2-en-17β-ol synthesized and characterized in laboratory settings?

- Methodological Answer : The compound is typically synthesized via steroidal backbone modifications, such as methylation at the 17α position and introduction of a double bond at C2. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For reproducibility, experimental protocols must detail reaction conditions (e.g., solvents, catalysts, temperature) and purification steps (e.g., recrystallization, column chromatography) .

Q. What analytical techniques are recommended for assessing the purity of 2-Methyl-5α-androst-2-en-17β-ol?

- Methodological Answer : Purity is evaluated using HPLC with UV detection (λ = 240–254 nm for conjugated dienes) and gas chromatography (GC) for volatile impurities. Quantitative NMR (qNMR) can also be employed to validate purity relative to certified reference materials. Ensure calibration curves are established using standards of known concentration, and report relative standard deviations (RSD) for repeatability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for 2-Methyl-5α-androst-2-en-17β-ol across studies?

- Methodological Answer : Contradictions may arise from differences in experimental models (e.g., in vitro vs. in vivo), dosage regimes, or metabolite interference. To address this:

- Conduct dose-response studies to identify non-linear effects.

- Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways and distinguish parent compound effects from metabolites.

- Perform meta-analyses with stringent inclusion criteria (e.g., standardized assay protocols) to reconcile disparate findings. Reference systematic review frameworks (e.g., PRISMA) for transparent reporting .

05 文献检索Literature search for meta-analysis02:58

Q. What are the stability profiles of 2-Methyl-5α-androst-2-en-17β-ol under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation kinetics under controlled conditions:

- Temperature : Accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines).

- Light Exposure : Conduct photostability tests (ICH Q1B) using UV/visible light chambers.

- Solvent Compatibility : Monitor compound integrity in common solvents (e.g., DMSO, ethanol) via LC-MS over 72 hours. Degradation products can be identified using tandem MS (MS/MS) fragmentation patterns .

Q. How can computational modeling predict the metabolic pathways of 2-Methyl-5α-androst-2-en-17β-ol?

- Methodological Answer :

- Use density functional theory (DFT) to simulate enzyme-substrate interactions (e.g., CYP450 oxidation).

- Apply molecular docking software (e.g., AutoDock Vina) to predict binding affinities with hepatic enzymes.

- Validate predictions with in vitro microsomal assays (human liver microsomes) and correlate results with in silico data. Report free energy values (ΔG) and inhibition constants (Ki) for key metabolic steps .

Methodological Guidance for Experimental Design

Q. What strategies optimize literature reviews for studies on 2-Methyl-5α-androst-2-en-17β-ol?

- Methodological Answer :

- Use Boolean operators (e.g., "2-Methyl-5α-androst-2-en-17β-ol AND pharmacokinetics") in databases like PubMed, SciFinder, and Web of Science.

- Screen results using predefined inclusion/exclusion criteria (e.g., peer-reviewed journals, post-2000 publications).

- Employ citation management tools (e.g., Zotero) to track references and avoid redundancy. Document search strategies in supplementary materials for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.